9,10-Bis(3,5-dihydroxyphenyl)anthracene
Overview
Description
9,10-Bis(3,5-dihydroxyphenyl)anthracene: is an organic compound with the molecular formula C26H18O4. It is known for its unique structure, which consists of an anthracene core substituted with two 3,5-dihydroxyphenyl groups.
Mechanism of Action
Mode of Action
It has been observed that the compound forms intermolecular o–h· · ·n hydrogen bondings . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.
Action Environment
The action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid moisture . These conditions suggest that the compound’s stability, efficacy, and action could be affected by factors such as oxygen levels and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene typically involves a multi-step process. One common method includes the condensation of anthracene-9,10-dione with 3,5-dihydroxybenzaldehyde in the presence of a base, followed by reduction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(3,5-dihydroxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is used as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures have been studied for their potential antioxidant and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including flexible displays and solar cells .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
9,10-Bis(4-hydroxyphenyl)anthracene: Similar structure but with hydroxyl groups in different positions, affecting its electronic properties.
Uniqueness: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is unique due to the specific positioning of the hydroxyl groups, which enhances its reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring precise electronic and photonic properties .
Properties
IUPAC Name |
5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBBWVMITMIXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453237 | |
Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153715-08-3 | |
Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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